molecular formula C32H44Br2N4O4 B1662561 W-84 dibromide CAS No. 21093-51-6

W-84 dibromide

Cat. No. B1662561
CAS RN: 21093-51-6
M. Wt: 708.5 g/mol
InChI Key: DZRJZDQAGMZGGA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

W-84 dibromide, also known as HDMPPA, is a potent allosteric modulator of M2-cholinoceptors . It retards the dissociation of the antagonist N-methylscopolamine . W-84 dibromide can stabilize cholinergic antagonist-receptor complexes . It is a non-competitive muscarinic acetylcholine receptors antagonist with allosteric effects . W-84 dibromide protects over additively against an organophosphate-intoxication when applied in combination with atropine .


Molecular Structure Analysis

The empirical formula of W-84 dibromide is C32H44Br2N4O4 . Its molecular weight is 708.52 . The SMILES string representation is [Br-]. [Br-].C [N+] © (CCCCCC [N+] © ©CCCN1C (=O)c2ccccc2C1=O)CCCN3C (=O)c4ccccc4C3=O .


Physical And Chemical Properties Analysis

W-84 dibromide is a solid substance . It is white in color . It is soluble in DMSO (~11 mg/mL) but insoluble in water . It should be stored at -20°C .

Scientific Research Applications

1. Ecological Risk Assessment

W-84 dibromide, as a herbicide, has been extensively studied for its impact on various ecosystems. For instance, a study by Campbell, Bartell, and Shaw (2000) presents methods for assessing ecological risks posed by pesticides, including W-84 dibromide, in aquatic systems. Their research indicates that except for certain methods, the calculations for diquat dibromide (another name for W-84 dibromide) suggest minimal ecological impact to benthic invertebrates and fish.

2. Cytotoxic and Genotoxic Effects

Research by Acar (2021) focuses on the toxicological assessment of diquat dibromide, revealing its cytotoxic and genotoxic effects. The study demonstrates that increasing doses of diquat dibromide cause a decrease in physiological parameters and promote genetic abnormalities, indicating its significant impact on cellular health.

3. Impact on Aquatic Life and Plants

The study by Sesin et al. (2018) investigates the sensitivity of aquatic macrophytes to diquat dibromide. The results show severe effects on macrophytes, with almost complete mortality at certain concentrations, highlighting the potent impact of W-84 dibromide on aquatic plant life.

4. Biodegradation and Environmental Fate

Research by Randall et al. (2003) explores the fate and effects of diquat dibromide in wastewater treatment plants. Their findings indicate that a significant portion of diquat is removed in activated sludge systems, suggesting a pathway for mitigating its environmental impact.

5. Antimalarial Activity of Derivatives

A study by Lin et al. (1990) explores the antimalarial activity of derivatives containing dibromide. They found that some derivatives were more effective against certain Plasmodium falciparum clones, indicating potential medical applications of dibromide-based compounds.

Safety And Hazards

W-84 dibromide is classified as a non-combustible solid . It is recommended to handle it with personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

As an allosteric modulator of M2-cholinoceptors, W-84 dibromide has potential applications in the study of muscarinic acetylcholine receptors . Its protective action against organophosphate-intoxication when applied in combination with atropine also suggests potential uses in related research .

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O4.2BrH/c1-35(2,23-13-19-33-29(37)25-15-7-8-16-26(25)30(33)38)21-11-5-6-12-22-36(3,4)24-14-20-34-31(39)27-17-9-10-18-28(27)32(34)40;;/h7-10,15-18H,5-6,11-14,19-24H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRJZDQAGMZGGA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80943406
Record name N~1~,N~6~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

W-84 dibromide

CAS RN

21093-51-6
Record name Hexamethylenebis(dimethyl-(3-phthalimidopropyl)ammonium bromide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021093516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~6~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name W-84 dibromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
W-84 dibromide
Reactant of Route 2
Reactant of Route 2
W-84 dibromide
Reactant of Route 3
Reactant of Route 3
W-84 dibromide
Reactant of Route 4
Reactant of Route 4
W-84 dibromide
Reactant of Route 5
Reactant of Route 5
W-84 dibromide
Reactant of Route 6
Reactant of Route 6
W-84 dibromide

Citations

For This Compound
1
Citations
CE Whitehurst, N Nazef, DA Annis, Y Hou, DM Murphy… - SLAS Discovery, 2006 - Elsevier
… This was mixed 1:1 with 200 µM allosteric compound (NGD-3366 or W-84 dibromide) predissolved in TBS-A (2.5% DMSO), and the reaction was incubated for 90 min at 25 C. This was …
Number of citations: 45 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.